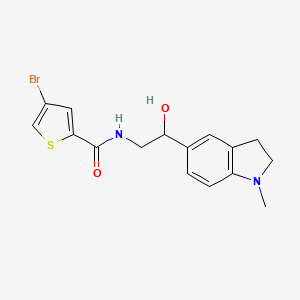

4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-bromo-N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)thiophene-2-carboxamide” is a complex organic molecule. It contains several functional groups and structural features, including a bromine atom, a thiophene ring, an indoline ring, and a carboxamide group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiophene and indoline rings would likely contribute significantly to the compound’s overall shape and properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, and stability would be influenced by the presence and arrangement of its functional groups .Scientific Research Applications

Thiophene Derivatives in Synthetic Chemistry

Synthesis of N-Substituted 2-Acylmethylidene-1,3-thiazolidin-4-ones : Research has explored the reactions of secondary beta-ketothioamides with ethyl bromoacetate and ethyl 2-bromopropionate, leading to the synthesis of cyclic derivatives. These compounds, including N-substituted 2-acylmethylidene-1,3-thiazolidin-4-ones, demonstrate the versatility of thiophene derivatives in the synthesis of complex molecules with potential biological activities (Jagodziński, Wesolowska, & Sośnicki, 2000).

Photostabilizers for Rigid Poly(vinyl chloride) : A study on new thiophene derivatives, including their synthesis and application as photostabilizers for poly(vinyl chloride) (PVC), highlights the functional utility of thiophene-based compounds in material science. These derivatives effectively reduce the level of photodegradation of PVC, showcasing the potential of thiophene structures in enhancing the durability of polymers (Balakit et al., 2015).

Antimicrobial Applications : The synthesis of clubbed quinazolinone and 4-thiazolidinone derivatives demonstrates the antimicrobial potential of thiophene-containing compounds. These synthesized molecules were evaluated against various bacterial and fungal strains, indicating the significance of thiophene derivatives in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological effects, making indole derivatives a potential class of biologically active compounds .

Mode of Action

Indole derivatives are known to interact with their targets, leading to a variety of biological effects . The compound’s interaction with its targets could lead to changes at the molecular level, which could then translate into observable effects at the cellular or organismal level.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology . They can affect various biochemical pathways, leading to a range of downstream effects. These effects can include the treatment of cancer cells, microbes, and different types of disorders in the human body .

Result of Action

Given that indole derivatives are known to have various biologically vital properties , it can be inferred that this compound may also have significant effects at the molecular and cellular level.

Properties

IUPAC Name |

4-bromo-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrN2O2S/c1-19-5-4-10-6-11(2-3-13(10)19)14(20)8-18-16(21)15-7-12(17)9-22-15/h2-3,6-7,9,14,20H,4-5,8H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUVBASYGACQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CS3)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(tert-butyl)-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B2468812.png)

![N-[4-[2-(2-methylanilino)-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B2468818.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluorobenzamide](/img/structure/B2468819.png)

![N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2468820.png)

![2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2468825.png)

![(3S,5S)-5-Ethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid](/img/structure/B2468827.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2468828.png)

methanamine](/img/structure/B2468831.png)